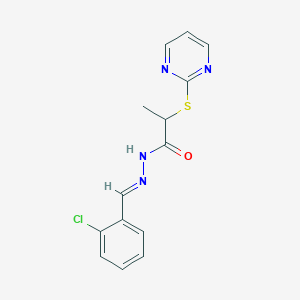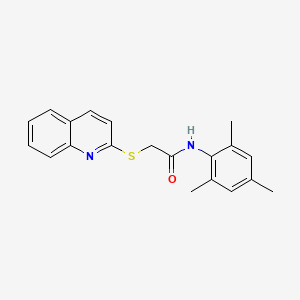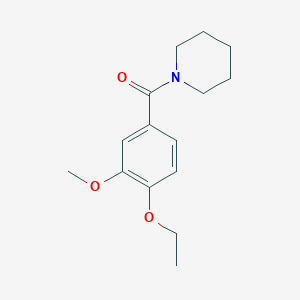
N-(4-iodo-2-methylphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodo-2-methylphenyl)-3-methylbutanamide, also known as IMB, is a chemical compound that has gained significant attention in scientific research. This compound is categorized as an analog of the synthetic cannabinoid JWH-018, which has been banned in many countries due to its psychoactive effects. However, IMB has been found to have potential applications in various fields, including medicinal chemistry and neuroscience.
作用機序
N-(4-iodo-2-methylphenyl)-3-methylbutanamide acts as a partial agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite, and mood regulation. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have a higher affinity for the CB1 receptor than the CB2 receptor. When N-(4-iodo-2-methylphenyl)-3-methylbutanamide binds to the CB1 receptor, it activates the receptor, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-iodo-2-methylphenyl)-3-methylbutanamide can inhibit the uptake of the neurotransmitter dopamine, which is involved in reward and motivation. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has also been found to have analgesic effects, which may be due to its interaction with the CB1 receptor. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-iodo-2-methylphenyl)-3-methylbutanamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has also been found to have a long half-life, which allows for prolonged effects in in vitro and in vivo studies. However, one of the limitations of using N-(4-iodo-2-methylphenyl)-3-methylbutanamide is its potential for psychoactive effects, which may complicate the interpretation of results in some studies.
将来の方向性
There are several future directions for the study of N-(4-iodo-2-methylphenyl)-3-methylbutanamide. One of the main directions is the development of N-(4-iodo-2-methylphenyl)-3-methylbutanamide as a potential drug candidate for the treatment of various diseases. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have potential applications in the treatment of pain, inflammation, and addiction. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-iodo-2-methylphenyl)-3-methylbutanamide and its effects on the endocannabinoid system. Finally, the potential for psychoactive effects of N-(4-iodo-2-methylphenyl)-3-methylbutanamide needs to be further explored to determine its safety and potential for abuse.
Conclusion:
In conclusion, N-(4-iodo-2-methylphenyl)-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has potential applications in various fields, including medicinal chemistry and neuroscience. The synthesis method of N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been well established, and its mechanism of action involves its interaction with the CB1 and CB2 receptors. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have various biochemical and physiological effects, and its potential for psychoactive effects needs to be further explored. Finally, there are several future directions for the study of N-(4-iodo-2-methylphenyl)-3-methylbutanamide, including its development as a potential drug candidate and further elucidation of its mechanism of action.
合成法
The synthesis of N-(4-iodo-2-methylphenyl)-3-methylbutanamide involves the reaction of 4-iodo-2-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-iodo-2-methylphenyl)-3-methylbutanamide. This method of synthesis has been well established and has been used in various studies.
科学的研究の応用
N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have potential applications in various fields of scientific research. One of the main applications of N-(4-iodo-2-methylphenyl)-3-methylbutanamide is in medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
特性
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLNVVRHVLNMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)

![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)



![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)

![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)